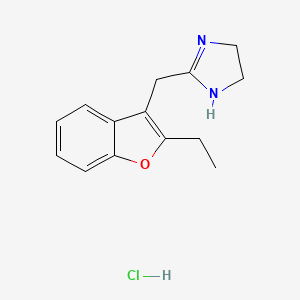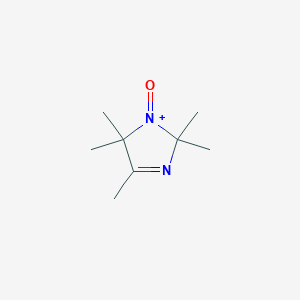
1H-Imidazol-1-yloxy, 2,2,4,5,5-Pentamethyl-2,5-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is a stable nitroxide radical with the molecular formula C8H15N2O2 and a molecular weight of 171.22 g/mol . This compound is known for its unique structural properties, which include a stable free radical form. It is widely used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl typically involves the oxidation of 2,2,4,5,5-pentamethyl-3-imidazoline. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxide radical.
Industrial Production Methods
Industrial production of 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: The nitroxide radical can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted nitroxides, hydroxylamines, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is used in a wide range of scientific research applications, including:
Chemistry: As a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Used as a probe to investigate biological systems and oxidative stress.
Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl involves its ability to act as a free radical scavenger. The nitroxide radical can interact with other radicals, thereby neutralizing them and preventing oxidative damage. This property makes it valuable in studying oxidative stress and developing antioxidant therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical widely used in research.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with similar applications.
3-Carbamoyl-PROXYL: A nitroxide radical with a carbamoyl group, used in biological studies.
Uniqueness
2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is unique due to its high stability and specific structural properties, which make it particularly suitable for applications requiring stable free radicals. Its pentamethyl substitution pattern provides enhanced stability compared to other nitroxide radicals .
Propriétés
Formule moléculaire |
C8H15N2O+ |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
2,2,4,5,5-pentamethylimidazol-1-ium 1-oxide |
InChI |
InChI=1S/C8H15N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h1-5H3/q+1 |
Clé InChI |
LIPQYWFFJPYUCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC([N+](=O)C1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


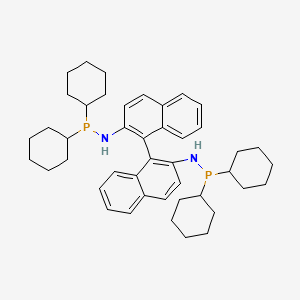


![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
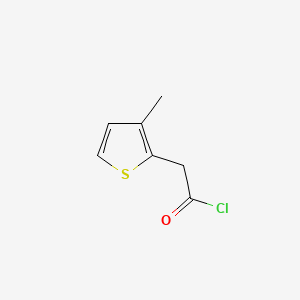
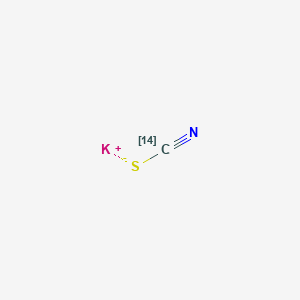
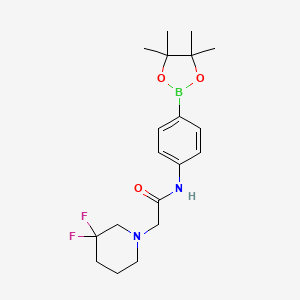
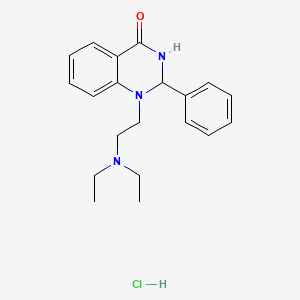
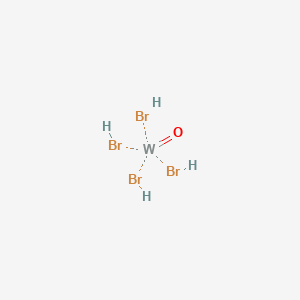
![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)
